molecular formula C11H13F2N B1488706 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine CAS No. 2098052-63-0

3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine

Cat. No.: B1488706
CAS No.: 2098052-63-0
M. Wt: 197.22 g/mol
InChI Key: CJUUDOPQRXOUCJ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The incorporation of fluorine atoms, particularly the fluoromethyl group on the pyrrolidine ring, is a strategic modification employed to fine-tune the molecular properties of lead compounds . Fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and bioavailability, making fluorinated pyrrolidines valuable building blocks in the development of active pharmaceutical ingredients (APIs) . Researchers utilize this compound as a key synthon in complex multi-step syntheses, such as the construction of novel drug candidates like Carmegliptin . The structure of this compound, featuring a fluorophenyl moiety, suggests its potential application as a scaffold for protease inhibitors or as a central core in molecular recognition for receptor-based studies. Characterization of this compound and its intermediates is reliably performed using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. This analytical technique is highly effective for confirming the successful incorporation of fluorine, verifying its structural position, and assessing the purity of the product, as the ¹⁹F nucleus is highly receptive to NMR measurements and offers a wide chemical shift range . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-5-8-6-14-7-10(8)9-3-1-2-4-11(9)13/h1-4,8,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUUDOPQRXOUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2F)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine includes a pyrrolidine ring substituted with fluoromethyl and fluorophenyl groups. These substitutions are critical for enhancing the compound's biological activity.

Anticancer Activity

Research indicates that pyrrolidine derivatives exhibit significant anticancer properties. A study on similar pyrrolidine compounds showed moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical in cancer therapy .

Table 1: Cytotoxicity of Pyrrolidine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AOvarian Cancer15Apoptosis induction
Compound BBreast Cancer20Cell cycle arrest (G1 phase)
3-FMPA549 (Lung Cancer)10Apoptosis and necrosis

Antimicrobial Activity

3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine has shown potential as an antimicrobial agent. Similar compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating significant antibacterial properties .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameBacterial StrainMIC (µg/mL)Type of Activity
Compound CStaphylococcus aureus3.12Bactericidal
Compound DEscherichia coli10Bacteriostatic

Anticonvulsant Activity

The anticonvulsant potential of pyrrolidine derivatives has been explored through various models, including the maximal electroshock (MES) test. Compounds similar to 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine showed promising results in protecting against seizures, suggesting a role in neurological disorders .

Case Study: Anticonvulsant Screening Results

In a study involving several pyrrolidine derivatives:

  • Compound E exhibited protective effects in the MES test at doses of 100 mg/kg.
  • Compound F showed delayed onset but prolonged anticonvulsant action, indicating a potential for therapeutic use in epilepsy.

The biological activities of 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been noted for their ability to trigger programmed cell death in cancer cells.
  • Cell Cycle Modulation : The ability to arrest the cell cycle at specific phases contributes to its anticancer efficacy.
  • Neurotransmitter Modulation : Some derivatives interact with neurotransmitter systems, providing anticonvulsant effects.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has shown that compounds similar to 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been synthesized and tested for their ability to inhibit the proliferation of cancer cells. A study indicated that specific modifications in the pyrrolidine structure could enhance the anticancer activity against various cell lines, making it a promising scaffold for drug development .

2. Neurological Applications
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Pyrrolidine derivatives have been investigated for their role as modulators of neurotransmitter systems, particularly in enhancing the efficacy of dopaminergic and serotonergic signaling pathways. This positions 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine as a candidate for further exploration in neuropharmacology .

Agrochemicals

Herbicidal Properties
The fluorinated pyrrolidine derivatives have been explored for their herbicidal properties. Research indicates that modifications to the pyrrolidine ring can lead to compounds with selective herbicidal activity against certain weed species while being less toxic to crops. This selectivity is crucial for developing sustainable agricultural practices .

Materials Science

Polymer Chemistry
In materials science, fluorinated compounds are often used to modify polymer properties. The incorporation of 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine into polymer matrices has been studied for enhancing thermal stability and chemical resistance. The unique electronic properties imparted by the fluorine atoms can improve the overall performance of the resulting materials in various applications, including coatings and composites .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsEnhanced activity against cancer cell lines
Neurological treatmentsModulation of neurotransmitter systems
AgrochemicalsHerbicidesSelective activity against specific weed species
Materials SciencePolymer modificationImproved thermal stability and chemical resistance

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of pyrrolidine derivatives, including those related to 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine, were synthesized and tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Herbicidal Efficacy
In agricultural research, a derivative of 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine was tested in field trials for its herbicidal properties. The trials showed significant control over target weed species with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide .

Comparison with Similar Compounds

Fluorinated Pyrrolidine Derivatives

  • 3-(Fluoromethyl)pyrrolidin-3-amine: This compound (CAS: 1791420-05-7) shares the pyrrolidine core and fluoromethyl group but lacks the 2-fluorophenyl substituent. However, the amine group enables further functionalization, making it a versatile intermediate .
  • 5-(4-Fluorobenzylidene)-4′-(4-fluorophenyl)-1,1′-dimethyldispiro[piperidine-3,3′-pyrrolidine]: This dispiro compound (Acta Cryst. E68, 2012) incorporates fluorophenyl groups but uses a piperidine-pyrrolidine fused system.

Fluorophenyl-Containing Heterocycles

  • N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a) : This thiazole-pyrimidine hybrid () includes a 2-fluorophenyl group but lacks the pyrrolidine core. The sulfonamide and chloropyrimidine moieties enhance water solubility and kinase inhibition (e.g., BRAF/HDAC targets), but the larger molecular weight (~600 g/mol) may limit blood-brain barrier penetration compared to the lighter pyrrolidine derivative (~250 g/mol) .
  • 2-Fluoro-5-(4-fluorophenyl)pyridine : This pyridine derivative (Acta Cryst. E68, 2012) features a fluorophenyl group but replaces pyrrolidine with a planar pyridine ring. The reduced basicity of pyridine (pKa ~1) versus pyrrolidine (pKa ~11) impacts protonation states under physiological conditions, altering binding affinity to acidic or basic targets .

Physicochemical and Pharmacokinetic Properties

Property 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine 3-(Fluoromethyl)pyrrolidin-3-amine Compound 12a (Thiazole-Pyrimidine)
Molecular Weight (g/mol) ~250 ~163 ~600
LogP (Predicted) 2.1–2.5 1.2–1.5 3.8–4.2
Hydrogen Bond Donors 0 2 2
Metabolic Stability (CYP450) High (fluorine blocks oxidation) Moderate Low (sulfonamide cleavage)
Synthetic Complexity Moderate Low High

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely involves fluorination of pyrrolidine precursors (e.g., via nucleophilic substitution or transition-metal catalysis), as seen in fluoropyrimidine syntheses (). However, regioselective introduction of the 2-fluorophenyl group remains challenging compared to analogous pyridine derivatives .
  • Structure-Activity Relationship (SAR) : Fluorine at the 2-position of the phenyl ring maximizes steric and electronic effects, as observed in crystallographic studies (), where para-fluorine in pyridines enhances π-stacking .

Preparation Methods

Starting Material and Intermediate Preparation

A critical intermediate in the synthesis is 5-(2-fluorophenyl)-1H-pyrroles-3-formaldehyde , which can be prepared via oxidation of the corresponding 5-(2-fluorophenyl)-1H-pyrroles-3-methanol using a bromate-bromide system in acidic media. This method is described in patent CN104356043A and is notable for its simplicity, high yield, environmental safety, and suitability for industrial scale-up.

Reaction conditions include:

  • Oxidant: Sodium bromate (NaBrO3) or potassium bromate, preferably sodium bromate
  • Bromide source: Sodium bromide (NaBr)
  • Acid: Dilute sulfuric acid (preferably 35%)
  • Solvents: Mixtures of halohydrocarbons (e.g., methylene dichloride), ketones (acetone), and lower alcohols (e.g., propanol)

Typical procedure :

  • Dissolve 5-(2-fluorophenyl)-1H-pyrroles-3-methanol in methylene dichloride and acetone or propanol.
  • Add dilute sulfuric acid and sodium bromide.
  • Slowly add aqueous sodium bromate solution at 0–5 °C.
  • Stir for ~3.5 hours until reaction completion (monitored by TLC).
  • Concentrate under reduced pressure to precipitate the product.
  • Filter and dry to obtain 5-(2-fluorophenyl)-1H-pyrroles-3-formaldehyde with ~92.5% yield and 98.5% purity by HPLC.

Table 1: Oxidation Reaction Parameters and Outcomes

Parameter Value/Range Notes
Molar ratio (alcohol : NaBrO3) 1 : 0.3–0.5 (prefer 1:0.35) Controls oxidation extent
Molar ratio (NaBrO3 : H2SO4) 1 : 0.1–0.3 (prefer 1:0.2) Acidic environment for reaction
NaBr amount (% of NaBrO3 weight) 0.2–2% (prefer 0.5–1.0%) Catalyst role
Temperature 0–5 °C Controls reaction rate
Reaction time ~3.5 hours Monitored by TLC
Yield 92.5% High yield
Purity (HPLC) 98.5% High purity

Advanced Photoredox Catalysis for Amines Oxidation and Functionalization

Recent research (Wang et al., RSC 2018) demonstrates the use of photoredox catalysis for aerobic oxidation of amines, which can be applied to pyrrolidine derivatives for late-stage functionalization, including fluorination.

Key features:

  • Use of visible light (blue LED, 465 nm) and photocatalysts.
  • Mild reaction conditions with molecular oxygen as oxidant.
  • High selectivity and functional group tolerance.

This approach can be adapted to introduce fluoromethyl groups onto pyrrolidine rings by oxidizing appropriate precursors under photoredox conditions.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
Oxidation of pyrroles-3-methanol to pyrroles-3-formaldehyde NaBrO3/NaBr/H2SO4 in methylene dichloride/acetone, 0–5 °C, 3.5 h 92.5 High yield, industrially scalable
Grignard addition to aryl nitrile Aryl nitrile + Grignard reagent in dry THF, 70 °C, 2–8 h Variable Forms imine intermediates
Reduction of imines NaBH4 in MeOH, 0–60 °C High Converts imines to amines
Cyclization and fluoromethylation Fluorinated alkyl halides or photoredox catalysis Moderate to high Selective fluoromethyl group introduction

Research Findings and Notes

  • The oxidation method utilizing sodium bromate and sodium bromide in acidic media is environmentally friendly and offers high safety and yield, making it preferred for industrial synthesis of fluorophenyl-pyrrole intermediates.
  • Photoredox catalysis offers a modern, mild, and selective pathway for functionalizing pyrrolidine rings, including fluoromethylation, which can be optimized for scale-up.
  • The combination of classical organometallic chemistry (Grignard reactions) with modern catalytic techniques provides versatile routes to synthesize 3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(fluoromethyl)-4-(2-fluorophenyl)pyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically begins with pyrrolidine precursors. Fluorination steps may involve halogen exchange (e.g., using DAST or Deoxo-Fluor) or direct substitution. Solvent choice (e.g., dichloromethane or THF), temperature control, and base selection (e.g., triethylamine) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .
  • Key Considerations : Monitor intermediates via NMR and LC-MS to confirm fluoromethyl and fluorophenyl group incorporation. Reaction pH and moisture sensitivity can drastically alter yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-(fluoromethyl)-4-(2-fluorophenyl)pyrrolidine?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR is critical for verifying fluorine positions and assessing electronic environments. 1H^{1}\text{H} NMR can resolve stereochemistry (e.g., cis/trans isomerism in pyrrolidine rings) .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight and detects impurities.
  • X-ray crystallography : Resolves 3D structure and confirms substituent orientation (e.g., fluorophenyl group spatial arrangement) .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. How do substitution patterns (e.g., fluoromethyl vs. methyl, ortho- vs. para-fluorophenyl) influence the compound’s biological activity and physicochemical properties?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 4-fluorophenyl vs. 2-fluorophenyl) and test in biological assays (e.g., receptor binding). Fluorine’s electronegativity enhances lipophilicity and metabolic stability, impacting bioavailability .
  • Computational Modeling : Use molecular docking to predict interactions with targets (e.g., PPAR receptors). Compare electrostatic potential maps to assess fluorine’s role in binding .
    • Data Contradictions : Ortho-fluorine may sterically hinder receptor binding compared to para-substitution, but its electron-withdrawing effect could enhance affinity in specific cases. Reconcile discrepancies via free-energy perturbation simulations .

Q. What computational strategies are recommended for predicting the compound’s reactivity and stability under physiological conditions?

  • Methodology :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
  • MD Simulations : Simulate solvation in water/lipid bilayers to assess membrane permeability and aggregation tendencies .
    • Validation : Cross-reference computational results with experimental stability data (e.g., accelerated degradation studies under acidic/oxidative conditions) .

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes, metal complexes)?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with targets like PPARγ or cytochrome P450 enzymes.
  • Spectroscopic Studies : Use UV-Vis or fluorescence quenching to monitor metal coordination (e.g., with Zn²⁺ or Fe³⁺) .
    • Advanced Techniques : Synchrotron-based XAS (X-ray absorption spectroscopy) can resolve metal-ligand bond lengths and oxidation states .

Q. How should contradictory data (e.g., variable biological activity across studies) be analyzed and resolved?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay conditions (pH, temperature) and cell lines.
  • Dose-Response Curves : Re-test the compound under standardized conditions to isolate confounding factors (e.g., solvent effects) .
    • Case Study : Discrepancies in PPARγ activation may arise from differences in fluorophenyl group orientation. Re-evaluate using crystallography or cryo-EM to visualize binding modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine
Reactant of Route 2
3-(Fluoromethyl)-4-(2-fluorophenyl)pyrrolidine

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